
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes an amino group and two fluorine atoms attached to a phenyl ring, as well as a cyclopentene ring with methyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative, such as 2,4-difluoroaniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired cyclopentene structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the cyclopentene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines
Aplicaciones Científicas De Investigación
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopentene ring provides structural rigidity, enhancing the compound’s stability and specificity in its interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3,5-difluorophenylboronic acid
- 2-Amino-2-(3,5-difluorophenyl)ethanol
- 2-Amino-3,5-difluorophenyl thiocyanate
Uniqueness
Compared to similar compounds, 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties. The presence of both amino and fluorine groups enhances its reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
912675-93-5 |
|---|---|
Fórmula molecular |
C13H13F2NO |
Peso molecular |
237.24 g/mol |
Nombre IUPAC |
2-(2-amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H13F2NO/c1-6-3-11(17)12(7(6)2)9-4-8(14)5-10(15)13(9)16/h4-6H,3,16H2,1-2H3 |
Clave InChI |
TXCBCCWDXGQCCP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(=C1C)C2=C(C(=CC(=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


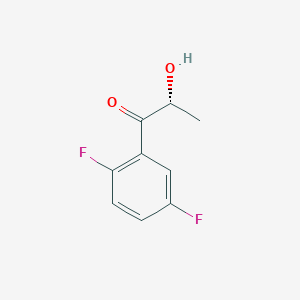
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)

![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

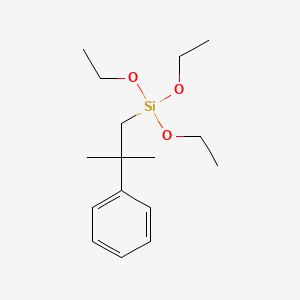
![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)
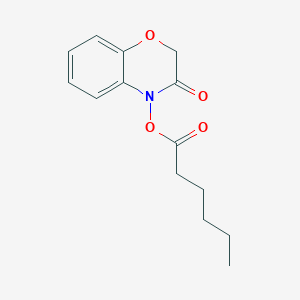

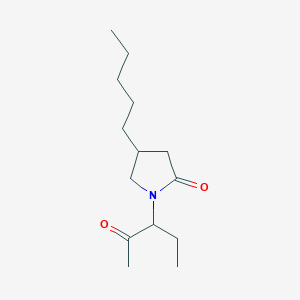
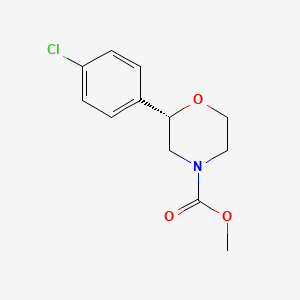
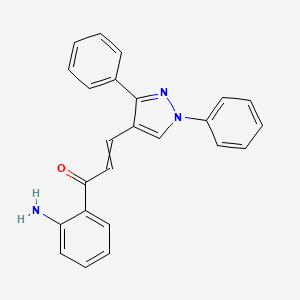
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
